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Aimed at researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of two promising lysine-specific demethylase 1 (LSD1) inhibitors,
NCD38 and INCB059872, in the context of leukemia treatment. This analysis is based on
available preclinical and clinical data.

Introduction

Acute Myeloid Leukemia (AML) is a complex and aggressive hematological malignancy
characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.
Epigenetic dysregulation, particularly the aberrant activity of histone-modifying enzymes like
Lysine-Specific Demethylase 1 (LSD1), has emerged as a key driver of leukemogenesis. LSD1
IS overexpressed in various cancers, including AML, and plays a crucial role in maintaining a
stem cell-like state and blocking differentiation. Consequently, LSD1 has become a promising
therapeutic target, leading to the development of several small molecule inhibitors. This guide
focuses on a comparative analysis of two such inhibitors, NCD38 and INCB059872, which
have demonstrated significant anti-leukemic activity in preclinical models.

Mechanism of Action

Both NCD38 and INCB059872 target LSD1, a flavin adenine dinucleotide (FAD)-dependent
amine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By
inhibiting LSD1, these compounds aim to restore normal gene expression patterns, induce
differentiation of leukemic blasts, and ultimately suppress tumor growth.
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NCD38 is a novel LSD1 inhibitor that has been shown to derepress super-enhancers of
hematopoietic regulators that are abnormally silenced by LSD1 in leukemia cells. A key aspect
of its mechanism is the selective disruption of the interaction between LSD1 and Growth Factor
Independence 1 (GFI1B), a transcriptional repressor crucial for hematopoietic development.
This disruption leads to the activation of genes involved in myeloid differentiation, such as GFI1
and ERG.

INCB059872 is a potent and selective, FAD-directed, irreversible inhibitor of LSD1. Its
mechanism of action also involves the induction of myeloid differentiation, as evidenced by the
increased expression of cell surface markers like CD11b and CD86. Preclinical studies suggest
that INCB059872's effects are also linked to the regulation of the GFI1/GFI1B pathway, leading
to a shift in gene expression that promotes the differentiation of leukemic stem and progenitor
cells.
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Caption: Mechanism of action of NCD38 and INCB059872 in leukemia cells.
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Preclinical Efficacy

Both NCD38 and INCB059872 have demonstrated promising anti-leukemic activity in a variety

of preclinical models.

In Vitro Studies

While direct comparative IC50 values in a comprehensive panel of leukemia cell lines are not

readily available in the public domain, the existing literature indicates that both compounds are

active in the nanomolar to low micromolar range.

Compound Leukemia Model Reported Activity Reference
MLL-AF9 leukemia,
erythroleukemia, o
_ Inhibition of cell
NCD38 megakaryoblastic
) growth
leukemia, MDS overt
leukemia cells
Inhibition of cellular
proliferation, induction
Panel of human AML ) o
INCB059872 ) of differentiation
cell lines
(CD86 and CD11b
expression)
THP-1 (MLL-AF9) and
Growth defect and
INCB059872 MV-4-11 (MLL-AF4) , o
) differentiation
AML cell lines
Small Cell Lung ]
EC50 values ranging
INCB059872 Cancer (SCLC) cell

lines

from 47 to 377 nM

In Vivo Studies

Both inhibitors have shown significant efficacy in animal models of leukemia, leading to

reduced tumor burden and prolonged survival.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/product/b609494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Animal Model Key Findings Reference
Primary MDS-related o )
o Eradication of primary
leukemia with ) )
NCD38 leukemia cells with a
complex karyotype ) o )
single administration
xenograft
Human AML xenograft  Significant inhibition of
INCB059872
models tumor growth
Significantly
prolonged median
Murine retroviral MLL-  survival, induced
INCB059872 AF9 disseminated differentiation of blast
leukemia model cells, and normalized
hematological
parameters
Reduced tumor
THP-1 xenograft o
INCB059872 growth (synergistic
model of AML _
with ATRA)
Markedly increased
Patient-derived levels of CD11b+ cells
INCB059872 xenograft (PDX) in bone marrow (in
mouse models combination with
ATRA)
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Caption: General experimental workflow for evaluating LSD1 inhibitors in leukemia models.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions.
However, based on the published literature, the following methodologies are commonly
employed:

Cell Viability Assays: Leukemia cell lines are seeded in 96-well plates and treated with a dose
range of NCD38 or INCB059872 for 48-72 hours. Cell viability is typically assessed using
assays such as MTT or CellTiter-Glo.
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Differentiation Assays: Cells are treated with the inhibitors for several days. The expression of
myeloid differentiation markers, such as CD11b and CD86, is quantified by flow cytometry
using fluorescently labeled antibodies.

In Vivo Efficacy Studies:

o Xenograft Models: Human leukemia cell lines or patient-derived leukemia cells are implanted
subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID). Once tumors
are established or leukemia is engrafted, mice are treated with the respective inhibitors via
oral gavage or other appropriate routes. Tumor volume is measured regularly, and survival is
monitored.

e MLL-AF9 Murine Model: This model, which recapitulates human AML, is generated by
retroviral transduction of murine hematopoietic stem and progenitor cells with the MLL-AF9
fusion oncogene, followed by transplantation into recipient mice. Treatment with the
inhibitors is initiated after the establishment of leukemia, and the primary endpoints are
survival and reduction of leukemic burden in hematopoietic organs.

Clinical Development

NCD38: There is limited publicly available information regarding the clinical trial status of
NCD38.

INCB059872: This inhibitor has progressed to clinical development. A Phase 1/2, open-label,
dose-escalation/dose-expansion study was initiated to evaluate the safety and tolerability of
INCB059872 in subjects with advanced malignancies, including acute myeloid leukemia
(NCT03514407). The study aimed to determine the maximum tolerated dose and
recommended Phase 2 dose. Clinical data from a patient with treatment-related AML showed a
remarkable response to INCB059872 in combination with azacitidine.

Conclusion

Both NCD38 and INCB059872 are promising LSD1 inhibitors with demonstrated preclinical
anti-leukemic activity. Their ability to induce differentiation in leukemia cells by targeting the
LSD1-GFI1/GFI1B axis provides a strong rationale for their development as targeted therapies.
While INCB059872 has advanced into clinical trials, the clinical development status of NCD38
is less clear from the available information.
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Direct comparative studies are needed to definitively assess the relative efficacy and safety of
these two agents. Future research should also focus on identifying predictive biomarkers to
select patients most likely to respond to LSD1 inhibition and exploring rational combination
strategies to overcome potential resistance mechanisms. The continued investigation of these
and other LSD1 inhibitors holds significant promise for improving the treatment landscape for
patients with leukemia.

 To cite this document: BenchChem. [A Comparative Analysis of NCD38 and INCB059872 for
the Treatment of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609494#comparing-ncd38-and-incb059872-in-
leukemia-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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